Uridine, 5'-azido-2',5'-dideoxy-

説明

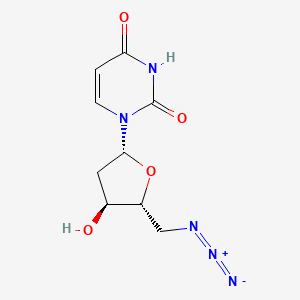

Uridine, 5’-azido-2’,5’-dideoxy- is a modified nucleoside that has garnered considerable attention in various scientific fields for its unique properties and potential applications. This compound is characterized by the presence of an azido group at the 5’ position of the ribose ring and the absence of the 2’ and 3’ hydroxyl groups. These structural modifications endow the compound with distinctive chemical and biological properties.

準備方法

The synthesis of Uridine, 5’-azido-2’,5’-dideoxy- typically involves the conversion of uridine to its 5’-azido derivative. One efficient method is a one-pot synthesis that utilizes the Appel reaction followed by azide substitution. This method involves the use of triphenylphosphine and carbon tetrachloride to convert the 5’-hydroxyl group of uridine to a 5’-chloride, which is then substituted by sodium azide to form the 5’-azido derivative . This approach is advantageous due to its simplicity and high yield.

化学反応の分析

Uridine, 5’-azido-2’,5’-dideoxy- undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amino derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, triphenylphosphine, carbon tetrachloride, and various reducing agents. The major products formed from these reactions are typically amino derivatives and triazoles .

科学的研究の応用

Uridine, 5’-azido-2’,5’-dideoxy- has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other modified nucleosides and nucleotides.

Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.

Industry: The compound can be used in the development of diagnostic tools and as a building block for more complex molecules

作用機序

The mechanism of action of Uridine, 5’-azido-2’,5’-dideoxy- involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The azido group can participate in click chemistry reactions, allowing for the attachment of various functional groups to the nucleoside. This can lead to the inhibition of enzymes involved in nucleic acid metabolism and the disruption of nucleic acid structures.

類似化合物との比較

生物活性

Uridine, 5'-azido-2',5'-dideoxy- (often referred to as 5-azido-2'-deoxyuridine or AZdU), is a nucleoside analog with significant biological activity. This compound has been studied for its potential antiviral and anticancer properties, primarily due to its structural modifications that enhance its interaction with various biological pathways. This article explores the biological activity of 5-azido-2',5'-dideoxyuridine, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

5-Azido-2',5'-dideoxyuridine is characterized by the presence of an azido group at the 5' position of the uridine base and lacks the hydroxyl groups at the 2' and 3' positions of the ribose sugar. This modification alters its interaction with nucleoside kinases and polymerases, affecting its incorporation into nucleic acids.

-

Antiviral Activity :

- AZdU exhibits antiviral properties by mimicking natural nucleosides, allowing it to be incorporated into viral DNA during replication. This incorporation can lead to chain termination or mutations that inhibit viral replication.

- Studies have shown that AZdU requires activation by thymidine kinase encoded by certain viruses (e.g., Herpes Simplex Virus), which selectively targets infected cells while sparing uninfected ones .

-

Anticancer Potential :

- The compound has been investigated for its ability to sensitize cancer cells to radiation therapy. By incorporating into DNA, AZdU can increase the susceptibility of cancer cells to damage from UV radiation and other forms of therapy .

- Research indicates that AZdU can reverse the toxicity of other nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT), in human granulocyte-macrophage progenitor cells, suggesting a protective mechanism against chemotherapy-induced toxicity .

Case Studies and Experimental Data

- Antiviral Studies :

-

Anticancer Studies :

- A study showed that AZdU enhances the effects of radiation therapy in cancer cell lines by inducing DNA damage responses that are more pronounced than those observed with conventional treatments alone .

- Another investigation highlighted the compound's role in reversing AZT toxicity in hematopoietic progenitor cells, indicating its potential as a co-treatment in patients receiving antiretroviral therapy .

Table: Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antiviral | Incorporation into viral DNA | Selective activation by viral thymidine kinase |

| Anticancer | Sensitization to radiation | Enhances DNA damage response in cancer cell lines |

| Toxicity Reversal | Antagonizes AZT effects | Protects progenitor cells from AZT-induced toxicity |

特性

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-13-11-4-6-5(15)3-8(18-6)14-2-1-7(16)12-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,12,16,17)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGBIQTXMSHWJX-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189508 | |

| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35959-37-6 | |

| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035959376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 5'-azido-2',5'-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。